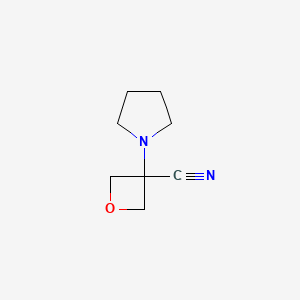

3-Cyano-3-(pyrrolidin-1-YL)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-yloxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJBUGXKSOUELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(COC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 3 Pyrrolidin 1 Yl Oxetane and Analogous Structures

Strategies for Oxetane (B1205548) Ring Formation

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for forming the oxetane ring, typically involving the formation of a C-O bond.

A prevalent method for synthesizing oxetanes is through the cyclization of 1,3-diols. acs.orgresearchgate.net This approach often requires the selective functionalization of one of the hydroxyl groups into a good leaving group, followed by an intramolecular Williamson ether synthesis. For instance, 1,3-diols can be converted to a chlorohydrin acetate (B1210297) by reacting with acetyl chloride, which is then treated with a hot alkali solution to induce cyclization. researchgate.net

Another approach involves a three-step route from a diol via a cyclic carbonate to access 3-substituted oxetanes. acs.org Furthermore, a Mitsunobu-style procedure for the cyclization of 1,3-diols has been explored, providing another avenue to these strained heterocycles. rsc.org

Table 1: Selected Examples of Oxetane Synthesis from 1,3-Diols

| Starting Material | Reagents | Product | Yield | Reference |

| 1,3-Butanediol | 1. Acetyl chloride; 2. Hot alkali | 2-Methyloxetane | - | researchgate.net |

| syn-1,3-Diol | 1. Ortho ester formation, Acetyl bromide; 2. DIBAL-H; 3. NaH, THF | trans-2,4-Disubstituted oxetane | - | acs.org |

| anti-1,3-Diol | 1. Ortho ester formation, Acetyl bromide; 2. DIBAL-H; 3. NaH, THF | cis-2,4-Disubstituted oxetane | - | acs.org |

| 2-Methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol | Triphenylphosphine, Ziram®, DEAD, Toluene | 3-Methyl-2-[1-(phenylsulfanyl)cyclohexyl]oxetane | 85% | rsc.org |

Yield not reported in the source.

The base-mediated cyclization of halohydrins is a classical and widely used method for the synthesis of oxetanes, known as the intramolecular Williamson ether synthesis. acs.org This reaction involves the deprotonation of the hydroxyl group by a base to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution to displace the adjacent halide and form the four-membered ring. acs.org

The success of this method is substrate-dependent, as side reactions such as Grob fragmentation can occur. acs.org However, it remains a cornerstone in the synthesis of complex oxetane-containing molecules. acs.org Recently, engineered halohydrin dehalogenases (HHDHs) have been employed to catalyze the stereoselective cyclization of γ-haloalcohols, offering a biocatalytic route to chiral oxetanes with high enantioselectivity. nih.govresearchgate.net

Photochemical Cycloaddition Reactions

Photochemical methods, particularly the Paternò–Büchi reaction, offer a direct route to the oxetane ring through a [2+2] cycloaddition. rsc.orgorganic-chemistry.org

The Paternò–Büchi reaction is a powerful tool for the synthesis of oxetanes, involving the photochemical cycloaddition of a carbonyl compound and an alkene. slideshare.netnih.govslideshare.net This reaction, first reported in 1909, has become a key method for constructing the oxetane ring in a single step. rsc.orgslideshare.net The reaction is typically initiated by the UV irradiation of a mixture of the carbonyl compound and the alkene. acs.orgmdpi.com

The scope of the Paternò–Büchi reaction has been expanded to include a variety of substrates. While traditionally employing aromatic aldehydes or ketones and electron-rich alkenes, recent advancements have broadened its applicability. rsc.org For instance, visible-light-mediated Paternò–Büchi reactions have been developed, utilizing a photocatalyst to enable the reaction to proceed under milder conditions and with a wider range of substrates. acs.org This approach avoids the need for high-energy UV light, which can lead to side reactions. acs.orgnih.gov

The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are influenced by several factors, including the nature of the substituents on the carbonyl and alkene, the solvent, and the temperature. slideshare.netslideshare.net

Table 2: Examples of Paternò–Büchi Reactions

| Carbonyl Compound | Alkene | Product | Conditions | Reference |

| Benzophenone | 2,3-Dihydrofuran | Spiro-oxetane | Benzene, irradiation | nih.gov |

| Acetone | Ethyl vinyl ether | Mixture of regioisomers | Ultrasound | nih.gov |

| Benzaldehyde | 2-Methyl-2-butene | 2,2-Dimethyl-3-phenyloxetane | - | rsc.org |

| α-Ketoesters | Simple alkenes | Functionalized oxetanes | Visible light, photocatalyst | beilstein-journals.org |

The mechanism of the Paternò–Büchi reaction is complex and can proceed through different pathways depending on the electronic state of the excited carbonyl compound. slideshare.netrsc.org Upon photoexcitation, the carbonyl compound can react from either its singlet or triplet excited state. organic-chemistry.org

Reaction from the triplet state, which is more common, involves the formation of a 1,4-biradical intermediate. mdpi.comuni-koeln.deresearchgate.net The regioselectivity of the reaction is often determined by the stability of this biradical intermediate. The formation of the more stable biradical is generally favored. acs.org For the reaction to yield the final oxetane product, intersystem crossing from the triplet biradical to the singlet state is necessary. mdpi.com

In some cases, particularly with electron-rich alkenes, the reaction may proceed through an exciplex (excited state complex) or involve a photoinduced electron transfer mechanism. slideshare.netrsc.org The involvement of an exciplex can influence the stereochemical outcome of the reaction. rsc.org The lifetime of the biradical intermediates is a critical factor, and they have been spectroscopically observed and trapped in certain instances. mdpi.com

Advanced Catalytic Methods for Oxetane Ring Assembly

Recent advancements in catalysis have provided novel and efficient pathways for constructing the oxetane ring system, often under mild conditions and with high functional group tolerance.

A versatile and practical methodology for the direct conversion of inactivated sp³ alcohols into oxetanes has been developed. nih.gov This approach, which couples Williamson etherification with alcohol C-H functionalization, offers a unique synthetic strategy that circumvents the need for multi-step substrate preparations. researchgate.net The process can be initiated from simple, unactivated primary or secondary alcohols and is tolerant of various functional groups, including acetals, amides, and esters. researchgate.net The reaction proceeds under remarkably mild conditions, making it suitable for the late-stage functionalization of complex molecules. nih.govacs.org

The generality of this method has been demonstrated through the synthesis of a diverse range of oxetane structures. For instance, spirocyclic oxetanes can be constructed from various six-membered ring heterocycles, and the methodology is applicable to different bicyclic and polycyclic architectures, including those derived from norborneol and adamantanol. nih.govacs.org Furthermore, linear secondary alcohols can be converted to their corresponding oxetanes, and even primary alcohols are suitable substrates, providing access to oxetanes containing ethers and protected alcohols. nih.gov The introduction of substituents at the α- and β-positions of the oxetane ring is also achievable. nih.gov

| Substrate Type | Product Type | Key Features |

| Inactivated sp³ Alcohols | Oxetanes | Direct conversion, mild conditions, broad functional group tolerance. nih.govresearchgate.net |

| Six-membered Ring Heterocycles | Spirocyclic Oxetanes | High yields for spirocyclic products. nih.gov |

| Bicyclic/Polycyclic Alcohols | Fused/Spirocyclic Oxetanes | Applicable to complex architectures like norborneol and adamantanol. acs.org |

| Linear Secondary/Primary Alcohols | Substituted Oxetanes | Access to a variety of substituted oxetanes. nih.gov |

Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of complex cyclic structures, including oxetanes. One notable approach involves the generation of α-oxo gold carbenes from readily available starting materials, which can then undergo intramolecular cyclization to form the oxetane ring. nih.govorganic-chemistry.org This methodology provides a safe and efficient alternative to the use of hazardous diazo ketones. nih.govnih.gov

A general synthesis of oxetan-3-ones has been developed using propargylic alcohols as substrates. nih.govorganic-chemistry.org The reaction proceeds in the presence of a gold catalyst and an oxidant, leading to the formation of an α-oxo gold carbene intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization to afford the corresponding oxetan-3-one. The reaction is tolerant of a variety of functional groups and can be performed without the strict exclusion of moisture or air. nih.govorganic-chemistry.org This method has also been successfully applied to the synthesis of chiral oxetan-3-ones from enantiomerically enriched propargylic alcohols with no significant loss of enantiomeric purity. nih.gov

In a related strategy, gold-catalyzed oxidative cyclization of diynes has been shown to produce highly substituted indenones through a cascade reaction initiated by oxygen transfer from an N-oxide to a gold-activated alkyne, forming an α-oxo carbene. nih.gov While not directly forming simple oxetanes, this highlights the versatility of gold carbene chemistry in complex cyclizations. nih.gov

| Starting Material | Catalyst System | Product | Key Features |

| Propargylic Alcohols | Gold(I) catalyst / Oxidant | Oxetan-3-ones | "Open flask" conditions, avoids hazardous diazo compounds. nih.govorganic-chemistry.org |

| Enantioenriched Propargylic Alcohols | Gold(I) catalyst / Oxidant | Chiral Oxetan-3-ones | Preservation of enantiomeric excess. nih.gov |

| Diynes | Gold catalyst / N-oxide | Substituted Indenones | Cascade reaction involving a 1,6-carbene shift. nih.gov |

Functionalization and Derivatization at the Oxetane-3-Position

The functionalization of the oxetane ring, particularly at the 3-position, is crucial for the synthesis of a wide array of derivatives with diverse properties and applications. Oxetan-3-one serves as a key precursor in many of these transformations.

Commercially available oxetan-3-one is a versatile building block for the preparation of 3-substituted and 3,3-disubstituted oxetanes. chemrxiv.orgresearchgate.net Its ketone functionality allows for a wide range of chemical transformations. chemrxiv.org

The carbonyl group of oxetan-3-one is susceptible to nucleophilic attack, enabling the introduction of various substituents at the 3-position. A prominent example is the Strecker synthesis, where treatment of oxetan-3-one with a cyanide source (e.g., TMSCN) and a dialkylamine yields α-amino nitriles, such as 3-cyano-3-dibenzylamino oxetane. chemrxiv.org This reaction opens up pathways to a diverse scope of oxetane-containing amino acids and their derivatives. chemrxiv.org

Furthermore, the addition of organometallic reagents, such as Grignard reagents and organolithium compounds, to oxetan-3-one provides access to a wide range of 3-substituted-3-hydroxyoxetanes. acs.org For instance, a general procedure for the synthesis of 3-aryloxetan-3-ols involves the reaction of oxetan-3-one with aryl lithium species generated via halogen-lithium exchange. acs.org This method is applicable to a large number of aromatic and heteroaromatic groups. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction can be employed to transform oxetan-3-one into α,β-unsaturated ester derivatives. chemrxiv.org These products can then undergo further functionalization through reactions like Michael additions. chemrxiv.org Additionally, the Henry reaction with nitroalkanes allows for the introduction of an aminomethyl group alongside a tertiary hydroxyl group. chemrxiv.org

| Reaction Type | Reagents | Product Type |

| Strecker Synthesis | TMSCN, Dialkylamine | 3-Cyano-3-aminooxetanes |

| Organometallic Addition | Grignard/Organolithium Reagents | 3-Alkyl/Aryl-3-hydroxyoxetanes |

| Horner-Wadsworth-Emmons | Phosphonate ylides | α,β-Unsaturated Oxetane Esters |

| Henry Reaction | Nitroalkanes | 3-(Nitromethyl)-3-hydroxyoxetanes |

The development of asymmetric methods for the synthesis of chiral oxetanes is of significant interest. One successful approach involves the use of SAMP/RAMP hydrazones of oxetan-3-one. nih.govthieme-connect.de Metalation of these hydrazones followed by reaction with a range of electrophiles, such as alkyl, allyl, and benzyl (B1604629) halides, affords 2-substituted oxetan-3-ones in good yields and with high enantioselectivities (up to 84% ee). nih.govresearchgate.net

This methodology can be extended to the synthesis of chiral 2,2- and 2,4-disubstituted oxetan-3-ones with high enantiomeric excess (86-90%) by repeating the lithiation/alkylation sequence under controlled conditions. nih.govresearchgate.net The resulting hydrazones can be hydrolyzed with aqueous oxalic acid to furnish the desired 2-substituted oxetan-3-ones without any detectable racemization. nih.gov

| Chiral Auxiliary | Reaction Sequence | Product | Enantioselectivity |

| SAMP/RAMP | 1. Hydrazone formation with oxetan-3-one2. Metalation3. Alkylation with electrophile4. Hydrolysis | 2-Substituted Oxetan-3-ones | Up to 84% ee nih.govresearchgate.net |

| SAMP/RAMP | Repetitive lithiation/alkylation | 2,2- and 2,4-Disubstituted Oxetan-3-ones | 86-90% ee nih.govresearchgate.net |

Aza-Michael Addition Strategies to Oxetane-Containing Electrophiles

The aza-Michael addition, a powerful C-N bond-forming reaction, presents a viable pathway for the introduction of amine functionalities onto an oxetane scaffold. This strategy typically involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.

Incorporation of Pyrrolidinyl Moieties via Aza-Michael Addition

The incorporation of a pyrrolidinyl group onto an oxetane ring can be achieved through the aza-Michael addition of pyrrolidine (B122466) to an appropriately activated oxetane-based electrophile. A relevant example is the reaction of pyrrolidine with methyl (oxetan-3-ylidene)acetate. In a documented study, the reaction between methyl (oxetan-3-ylidene)acetate and various amines, including pyrrolidine, was investigated. mdpi.com The addition of pyrrolidine to the α,β-unsaturated ester system of the oxetane derivative proceeds to yield the corresponding 3-substituted oxetane.

While this specific example leads to a product with a methoxycarbonyl group instead of a cyano group, the principle demonstrates the feasibility of pyrrolidine addition to an exocyclic double bond on the oxetane ring. To synthesize the target compound, 3-cyano-3-(pyrrolidin-1-yl)oxetane, a suitable electrophile would be 3-methyleneoxetane-3-carbonitrile. The reaction would involve the nucleophilic attack of pyrrolidine at the β-carbon of the α,β-unsaturated nitrile, followed by protonation to yield the desired product.

Table 1: Aza-Michael Addition of Amines to Methyl (oxetan-3-ylidene)acetate mdpi.com

| Amine | Product | Yield (%) |

| Pyrrolidine | Methyl (3-(pyrrolidin-1-yl)oxetan-3-yl)acetate | Data not available in provided search results |

| Piperidine | Methyl (3-(piperidin-1-yl)oxetan-3-yl)acetate | 75 |

| Morpholine | Methyl (3-(morpholino)oxetan-3-yl)acetate | Data not available in provided search results |

Multi-Component Reactions for 3,3-Disubstitution

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. A particularly relevant MCR for the synthesis of this compound is the Strecker synthesis.

The classical Strecker synthesis involves the reaction of a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile. organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org This methodology can be adapted for the synthesis of the target compound by utilizing oxetan-3-one as the carbonyl component, pyrrolidine as the amine, and a suitable cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN).

The proposed reaction mechanism commences with the formation of an iminium ion intermediate from the condensation of oxetan-3-one and pyrrolidine. Subsequent nucleophilic attack by the cyanide anion on the iminium ion would then furnish this compound.

A closely related transformation has been reported, involving the Strecker-type synthesis of 3-cyano-3-dibenzylamino oxetane from oxetan-3-one, dibenzylamine, and TMSCN. chemrxiv.org This successful synthesis of a structurally analogous compound strongly supports the viability of employing pyrrolidine in a similar three-component reaction to obtain the desired product.

Table 2: Proposed Strecker-type Multi-Component Reaction for this compound

| Carbonyl Component | Amine | Cyanide Source | Product |

| Oxetan-3-one | Pyrrolidine | Trimethylsilyl cyanide (TMSCN) | This compound |

Further research would be required to optimize the reaction conditions, including solvent, temperature, and catalyst, to achieve high yields and purity of this compound via this efficient multi-component strategy.

Chemical Reactivity and Transformation Pathways of 3 Cyano 3 Pyrrolidin 1 Yl Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Nucleus

The high ring-strain energy of the oxetane core is a primary driver for its reactivity, allowing for facile ring-opening reactions. beilstein-journals.orgthieme-connect.de These transformations are typically initiated by the coordination of a Lewis or Brønsted acid to the oxygen atom, which activates the C-O bonds toward cleavage. beilstein-journals.orgthieme-connect.de For 3,3-disubstituted oxetanes such as 3-Cyano-3-(pyrrolidin-1-YL)oxetane, these reactions provide pathways to highly functionalized acyclic structures.

Nucleophilic Ring Opening Mechanisms

The ring-opening of oxetanes often requires activation by Lewis acids or occurs under acidic conditions, as the ring is less reactive than that of an epoxide. thieme-connect.deillinois.edu In the case of 3,3-disubstituted oxetanes, nucleophilic attack is directed towards the unsubstituted C2 and C4 positions due to the steric hindrance at the C3 position. ethz.ch The reaction mechanism generally follows an SN2 pathway. Strong nucleophiles typically attack the less substituted carbon atom adjacent to the oxygen, a process governed by steric effects. magtech.com.cn In contrast, under acidic conditions, weaker nucleophiles may attack the more substituted carbon atom, a regioselectivity controlled by electronic effects where a partial positive charge is better stabilized. magtech.com.cn However, for a 3,3-disubstituted system, the attack remains at the C2/C4 methylene (B1212753) carbons.

The process can be catalyzed by a variety of Lewis acids, which enhance the electrophilicity of the ring carbons. For instance, Lewis acid-catalyzed opening of oxetanes with nucleophiles like hydrogen peroxide or alkyl hydroperoxides has been shown to produce 3-hydroperoxyalkanols. researchgate.net Similarly, zirconocene (B1252598) and photoredox catalysis have been employed to achieve ring opening via a radical mechanism. thieme-connect.de

| Catalyst/Reagent | Nucleophile | General Product Type | Reference |

|---|---|---|---|

| Lewis Acids (e.g., Yb(OTf)₃, TMSOTf) | H₂O₂, R-OOH | 1,3-Hydroperoxy alcohols / 1,3-Peroxy alcohols | researchgate.net |

| Ni-catalyst | Arylboronic acids | 3-Aryl substituted ring-opened products | acs.org |

| Cp₂Zr(OTf)₂·THF / Photoredox | Radical Precursors | More-substituted alcohols (via radical mechanism) | thieme-connect.de |

| Chiral Phosphoric Acid | 2-Mercaptobenzothiazoles | Chiral tertiary or quaternary centers | acs.org |

Regioselectivity and Stereoselectivity in Ring-Opening Processes

Regioselectivity in the ring-opening of unsymmetrically substituted oxetanes is a critical aspect, largely dictated by steric and electronic factors. magtech.com.cn For this compound, a symmetrically substituted C3 position means that any regioselectivity would arise from attack at either the C2 or C4 position if the rest of the molecule were chiral or contained directing groups. Generally, strong nucleophiles favor attack at the less sterically hindered methylene carbon. magtech.com.cn Radical-based ring-opening methods have shown reverse regioselectivity, delivering the more-substituted alcohols via the less-stable radical intermediate. thieme-connect.de

Stereoselectivity is also a key feature of oxetane ring-opening reactions. For instance, the ring-opening of α-fluorinated oxetanes by halides has been shown to be highly stereoselective, directed by the fluorine atom. acs.org Acid-catalyzed ring-opening reactions can also proceed with high stereoselectivity. acs.org Hyperconjugative effects have been identified as a controlling factor in the stereoselectivity of ring-opening reactions of some oxetene oxides, overriding simple steric considerations. nih.gov Enantioselective desymmetrization of meso-oxetanes can be achieved using chiral catalysts, leading to the formation of enantiomerically enriched products. beilstein-journals.orgacs.org

Ring-Expansion Reactions and Rearrangements

Beyond simple ring-opening, the strained oxetane ring can undergo expansion or rearrangement to form larger or more complex heterocyclic systems, offering pathways to diverse molecular architectures. acs.orgsioc-journal.cn

Pathways Leading to Larger Heterocyclic Systems

Ring expansions of oxetanes are valuable transformations for synthesizing larger oxygen-containing heterocycles such as tetrahydrofurans, oxepanes, and other medium-to-large ring systems. sioc-journal.cn A common method involves the reaction of oxetanes with diazo compounds, which serve as carbene precursors. acs.orgsioc-journal.cn These reactions are often catalyzed by transition metals and can lead to a mixture of products from ring expansion and ylide formation. acs.org Other pathways include metal-catalyzed intermolecular and intramolecular cycloadditions. sioc-journal.cn

| Reaction Type | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Carbene Insertion | Diazo compounds | Tetrahydrofurans, Oxepanes | acs.orgsioc-journal.cn |

| [2+2] Cycloaddition | Carbon dioxide | Cyclic carbonates | thieme-connect.de |

| Skeletal Rearrangement | Palladium/Acid catalyst (on 3-vinyloxetan-3-ols) | 2,5-Dihydrofurans | beilstein-journals.orgnih.gov |

Rearrangements to Complex Heterocycles

3-Substituted oxetane derivatives are known to serve as building blocks that can rearrange into more complex heterocyclic structures. researchgate.net For example, 3-vinyloxetan-3-ols undergo a palladium and acid-catalyzed arylative skeletal rearrangement to produce 2,5-dihydrofurans. beilstein-journals.orgnih.gov While this compound does not possess a vinyl group, this reactivity highlights the potential for the oxetane core to participate in complex rearrangement cascades. It is plausible that the cyano or pyrrolidinyl groups could participate in or direct intramolecular cyclizations or rearrangements following an initial ring-opening event, leading to novel heterocyclic scaffolds.

Reactivity of the Cyano and Pyrrolidinyl Functionalities

The substituents at the C3 position, a cyano group and a pyrrolidinyl group, are not mere spectators and possess their own distinct reactivity, which can be exploited for further molecular diversification. The stability of the oxetane ring under various reaction conditions is a crucial consideration for these transformations. utexas.edu

The cyano group is a versatile functional handle. For instance, the Strecker synthesis using TMSCN can be employed to introduce a cyano group onto an oxetane ring, forming 3-amino-3-cyano oxetanes. This indicates that the formation of the title compound is synthetically feasible. The nitrile can potentially undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine. These transformations would need to be conducted under conditions that preserve the oxetane ring.

The pyrrolidinyl group imparts basicity to the molecule. As a tertiary amine, it can be protonated under acidic conditions, which could influence the mechanism and rate of acid-catalyzed ring-opening reactions. The nitrogen atom can also act as a nucleophile in intramolecular reactions if a suitable electrophilic center is generated elsewhere in the molecule. The synthesis of various pyrrolidine (B122466) derivatives is well-established, and its presence offers a site for potential quaternization or other reactions typical of tertiary amines. mdpi.comorganic-chemistry.org

Transformations of the Nitrile Group

The nitrile, or cyano, group is a versatile functional group that can undergo a variety of chemical transformations. These reactions typically involve nucleophilic addition to the carbon-nitrogen triple bond or its complete reduction or hydrolysis. For this compound, these transformations provide pathways to a range of other functionalized oxetanes, assuming the oxetane ring itself remains intact under the reaction conditions.

Key transformations anticipated for the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This typically proceeds first to a primary amide (carboxamide) and, upon further reaction, to a carboxylic acid. This would yield 3-(aminocarbonyl)-3-(pyrrolidin-1-yl)oxetane and subsequently 3-carboxy-3-(pyrrolidin-1-yl)oxetane.

Reduction: The nitrile group is readily reduced to a primary amine. Common reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation would convert the cyano group into an aminomethyl group, resulting in the formation of [3-(pyrrolidin-1-yl)oxetan-3-yl]methanamine. The use of milder or modified reducing agents like sodium bis(2-methoxyethoxy)aluminum dihydride (SDMA) could also achieve this transformation. acs.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. For example, reaction with methylmagnesium bromide would lead to a 3-acetyl-3-(pyrrolidin-1-yl)oxetane derivative after workup.

Formation of Amidoximes: Nitriles react with hydroxylamine (B1172632) to produce amidoximes, which are functional groups of interest in medicinal chemistry. rsc.org This reaction would convert the subject compound into N'-hydroxy-3-(pyrrolidin-1-yl)oxetane-3-carboximidamide.

Table 1: Potential Transformations of the Nitrile Group This table outlines the expected products from key reactions involving the nitrile functionality of this compound, based on established chemical principles.

| Reagent/Condition | Product Name | Product Structure |

| H₃O⁺, heat | 3-Carboxy-3-(pyrrolidin-1-yl)oxetane | |

| 1. LiAlH₄; 2. H₂O | [3-(Pyrrolidin-1-yl)oxetan-3-yl]methanamine | |

| 1. R-MgBr; 2. H₃O⁺ | 3-Acyl-3-(pyrrolidin-1-yl)oxetane | |

| NH₂OH | N'-Hydroxy-3-(pyrrolidin-1-yl)oxetane-3-carboximidamide |

Reactions Involving the Pyrrolidine Ring System

The pyrrolidine moiety in this compound is a saturated N-heterocycle, specifically a tertiary amine. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character.

Salt Formation: As a base, the pyrrolidine nitrogen will readily react with acids to form the corresponding ammonium (B1175870) salts. This is a fundamental property affecting the compound's solubility and handling.

N-Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the tertiary amine to its corresponding N-oxide.

C-H Functionalization: While the nitrogen itself is the primary reactive site, modern synthetic methods allow for the functionalization of C-H bonds adjacent (alpha) to the amine. organic-chemistry.org These reactions, often catalyzed by transition metals, could potentially introduce substituents at the 2- or 5-positions of the pyrrolidine ring, although this may be challenging without specific directing groups.

Table 2: Potential Reactions of the Pyrrolidine Ring This table summarizes the characteristic reactions expected for the pyrrolidine moiety based on its tertiary amine nature.

| Reagent/Condition | Product Type |

| HCl, HBr, etc. | Pyrrolidinium salt |

| H₂O₂, m-CPBA | N-oxide derivative |

| Transition metal catalyst + reagent | C-H functionalized pyrrolidine |

Influence of Ring Strain and Substituents on Reactivity Profile

The reactivity of this compound is significantly influenced by the high degree of ring strain inherent in the four-membered oxetane system, which is estimated to be around 25.5 kcal/mol. mdpi.com This strain provides a strong thermodynamic driving force for ring-opening reactions. acs.orgresearchgate.net The course of these reactions is further modulated by the electronic properties of the C3 substituents.

The C3 position bears both an electron-donating tertiary amine (the pyrrolidine nitrogen) and an electron-withdrawing nitrile group. This "push-pull" arrangement has a profound effect:

Activation towards Ring-Opening: The presence of the heteroatom substituents activates the oxetane ring towards cleavage. Under acidic conditions, protonation of the oxetane oxygen is the likely first step. Subsequent cleavage of the C-O bond is facilitated by the electron-donating pyrrolidine group, which can stabilize the resulting tertiary carbocation intermediate at C3 through its nitrogen lone pair. This makes the molecule particularly susceptible to acid-catalyzed ring-opening. researchgate.net

Regioselectivity of Nucleophilic Attack: In a ring-opening reaction, a nucleophile would preferentially attack the most electrophilic carbon, which is the C3 position, due to the influence of the adjacent oxetane oxygen and the electron-withdrawing nitrile group. The attack leads to the cleavage of one of the C-O bonds, relieving the ring strain. For instance, reaction with a nucleophile like an amine or thiol under Lewis acid catalysis would likely yield a 1,3-difunctional propane (B168953) derivative. researchgate.net

Stability of the Oxetane Ring: While prone to ring-opening under certain conditions, the oxetane ring is generally stable to many reagents that transform the nitrile or pyrrolidine groups. For example, catalytic hydrogenation to reduce the nitrile group may be achieved while preserving the oxetane ring, provided the conditions are controlled to avoid hydrogenolysis of the C-O bonds. researchgate.net The stability of oxetanes to metabolic degradation is a key reason for their use in medicinal chemistry as replacements for groups like carbonyls. acs.org

Table 3: Influence of Structural Features on Reactivity This table details how the key structural elements of the molecule are predicted to influence its chemical behavior under different reaction types.

| Structural Feature | Influence on Reactivity | Example Reaction Type |

| Oxetane Ring Strain | Provides a strong thermodynamic driving force for cleavage. | Acid-catalyzed ring-opening with nucleophiles. |

| Pyrrolidine Group (-N) | Electron-donating; stabilizes adjacent positive charge. | Facilitates acid-catalyzed C-O bond cleavage. |

| Nitrile Group (-CN) | Electron-withdrawing; increases electrophilicity of C3. | Potentially directs nucleophilic attack to C3 in ring-opening. |

| Geminal Substitution | Creates a polarized "push-pull" system at C3, activating the ring. | Ring-opening reactions under milder conditions than unsubstituted oxetanes. |

Computational and Theoretical Investigations of 3 Cyano 3 Pyrrolidin 1 Yl Oxetane

Electronic Structure Analysis and Conformational Studies

The electronic structure and conformational landscape of a molecule are fundamental to understanding its properties and reactivity. For 3-Cyano-3-(pyrrolidin-1-YL)oxetane, these aspects are of particular interest due to the presence of the strained oxetane (B1205548) ring and the flexible pyrrolidine (B122466) moiety.

Conformational analysis of substituted oxetanes has shown that the four-membered ring can adopt a puckered conformation to alleviate eclipsing interactions between substituents. acs.org In the case of this compound, the interplay between the puckering of the oxetane ring and the various conformations of the pyrrolidine ring leads to a complex potential energy surface with several possible low-energy conformers. Computational studies on similar oxetane-containing amino acids have utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations to elucidate these conformational preferences. researchgate.net

The electronic structure is significantly influenced by the electron-withdrawing cyano group and the electron-donating pyrrolidine ring, both attached to the same carbon atom of the oxetane. This geminal substitution pattern creates a unique electronic environment. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds within the molecule.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C2-C3-N-Cα) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60 | 0.00 | 45.2 |

| B | 180 | 0.50 | 27.4 |

| C | -60 | 0.80 | 17.4 |

| D | 0 | 1.50 | 10.0 |

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, several reaction pathways can be envisioned, including the ring-opening of the strained oxetane. The high ring strain of oxetanes (around 25.5 kcal/mol) makes them susceptible to ring-opening reactions under various conditions. nih.gov

DFT calculations can be employed to map the potential energy surface of these reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, the acid-catalyzed ring-opening of the oxetane ring would likely proceed via protonation of the oxygen atom, followed by nucleophilic attack. DFT studies on similar systems have successfully modeled such mechanisms. nih.gov

Table 2: Hypothetical DFT Calculated Energy Profile for Acid-Catalyzed Ring-Opening of this compound with a Generic Nucleophile (Nu)

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Oxetane + H⁺) | 0.0 |

| 2 | Protonated Oxetane | -10.2 |

| 3 | Transition State (Nucleophilic Attack) | 15.5 |

| 4 | Ring-Opened Intermediate | -5.8 |

| 5 | Products | -12.3 |

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry offers reliable methods for predicting spectroscopic properties, which can be invaluable for the characterization of novel compounds. For this compound, the prediction of its ¹H and ¹³C NMR spectra is of particular importance.

DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, have been shown to provide accurate predictions of NMR chemical shifts. d-nb.inforesearchgate.netsciforum.net These calculations are typically performed on the optimized geometries of the most stable conformers, and the results are often averaged based on their Boltzmann populations to provide a more accurate representation of the experimental spectrum.

The reactivity profile of the molecule can also be predicted from its electronic structure. The distribution of frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential map can indicate the most likely sites for electrophilic and nucleophilic attack. The cyano group and the pyrrolidine nitrogen are expected to be key players in the molecule's reactivity.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| C=N | 118.5 | - | - |

| C3 (Oxetane) | 65.2 | - | - |

| C2, C4 (Oxetane) | 78.9 | H2, H4 | 4.5 - 4.8 |

| Cα (Pyrrolidine) | 55.4 | Hα | 2.8 - 3.1 |

| Cβ (Pyrrolidine) | 25.1 | Hβ | 1.8 - 2.1 |

Molecular Dynamics Simulations of Oxetane Systems

In the context of this compound, an MD simulation could be used to explore the conformational space of the molecule in a solvent, providing insights that complement the static picture from quantum chemical calculations. Such simulations can reveal the timescales of conformational changes and the influence of the solvent on the preferred conformations. This is particularly relevant for understanding how the molecule might behave in a biological environment or in solution. Studies on oxetane-containing peptides have successfully used MD simulations to understand their structural preferences. researchgate.net

Table 4: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Water

| Property | Value |

| Simulation Time | 100 ns |

| Average End-to-End Distance | 5.2 Å |

| Number of Conformational Transitions | 15 |

| Radial Distribution Function (g(r)) of Water around Oxetane Oxygen | Peak at 2.8 Å |

| Solvent Accessible Surface Area (SASA) | 250 Ų |

Advanced Spectroscopic and Structural Characterization of 3 Cyano 3 Pyrrolidin 1 Yl Oxetane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-Cyano-3-(pyrrolidin-1-YL)oxetane, enabling the detailed mapping of its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the carbon-hydrogen backbone of this compound. researchgate.net

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the pyrrolidine (B122466) ring, the protons on the carbons adjacent to the nitrogen (α-protons) typically appear at a different chemical shift than the protons on the β-carbons due to the influence of the nitrogen atom. ipb.pt The methylene (B1212753) protons of the oxetane (B1205548) ring exhibit distinct signals, often as complex multiplets due to their diastereotopic nature and coupling with each other. mdpi.com

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The quaternary carbon of the oxetane ring bonded to both the cyano and pyrrolidinyl groups would appear at a characteristic downfield shift. The carbon of the cyano group (C≡N) also has a distinct chemical shift in the ¹³C NMR spectrum. znaturforsch.com The carbons of the pyrrolidine and oxetane rings can be assigned based on their chemical shifts and by correlation with the proton spectrum using techniques like HSQC. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Oxetanes and Pyrrolidines This table provides illustrative data based on similar structures. Actual chemical shifts for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Oxetane CH₂ | ~4.5 - 4.9 | ~75 - 80 |

| Pyrrolidine α-CH₂ | ~2.5 - 3.0 | ~45 - 50 |

| Pyrrolidine β-CH₂ | ~1.7 - 2.0 | ~23 - 26 |

| Quaternary Oxetane C | - | ~60 - 70 |

| Cyano C | - | ~115 - 120 |

To gain a more profound understanding of the molecular structure, advanced NMR techniques are employed. researchgate.netznaturforsch.com

¹⁵N NMR: This technique directly probes the nitrogen atoms in the pyrrolidine ring and the cyano group, providing information about their electronic environment. The chemical shifts can distinguish between the sp³-hybridized nitrogen of the pyrrolidine and the sp-hybridized nitrogen of the nitrile. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the signals of protons with their directly attached carbon atoms, confirming the C-H framework established by ¹H and ¹³C NMR. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity between protons and carbons (typically over 2-3 bonds). This technique can definitively link the pyrrolidine ring to the oxetane ring by showing correlations between the pyrrolidine protons and the quaternary carbon of the oxetane, as well as the cyano carbon. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound. researchgate.netznaturforsch.comresearchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the cyano group, cleavage of the oxetane ring, or fragmentation of the pyrrolidine ring. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₉H₁₄N₂O + H⁺ | To be determined |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netresearchgate.net

Key characteristic absorption bands expected in the IR spectrum include:

C≡N stretch: A sharp, medium-intensity band around 2200-2260 cm⁻¹ is indicative of the cyano group.

C-O-C stretch: The cyclic ether of the oxetane ring will show a strong C-O-C stretching vibration, typically in the region of 950-1150 cm⁻¹.

C-N stretch: The C-N bond of the pyrrolidine will have a stretching vibration in the fingerprint region.

C-H stretch: Aliphatic C-H stretching vibrations from the pyrrolidine and oxetane rings will be observed in the range of 2850-3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2200 - 2260 |

| Oxetane (C-O-C) | Stretch | 950 - 1150 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. rsc.org This technique can unambiguously confirm the connectivity of the atoms and reveal the three-dimensional molecular architecture, including bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a crystal structure would precisely define the puckering of the oxetane ring and the conformation of the pyrrolidine ring. rsc.org It would also show the relative orientation of the cyano and pyrrolidinyl substituents on the oxetane ring. This detailed structural information is invaluable for understanding the molecule's steric and electronic properties.

Prospective Research Avenues and Non Clinical Applications of 3 Cyano 3 Pyrrolidin 1 Yl Oxetane Derivatives

Role as Synthetic Building Blocks for Complex Molecular Architectures

The inherent ring strain and the presence of multiple functional groups make 3-cyano-3-(pyrrolidin-1-yl)oxetane derivatives powerful intermediates in organic synthesis.

Precursors for Other Strained Heterocycles

The strained oxetane (B1205548) ring in these derivatives can undergo ring-opening or rearrangement reactions to afford other heterocyclic systems that are otherwise challenging to synthesize. The reactivity of the oxetane moiety allows for its transformation into different ring systems, expanding the synthetic utility of these compounds. For instance, the development of new methods involving strained heterocycles often relies on the predictable reactivity of precursors like oxetanes. umich.edu

Scaffold for Multi-functionalized Molecules

The this compound framework serves as a versatile scaffold for the introduction of diverse functionalities. cymitquimica.com The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the pyrrolidine (B122466) ring offers a site for further substitution. The oxetane ring itself can be functionalized at various positions. This multi-faceted reactivity allows for the creation of a library of complex molecules with tailored properties. nih.govresearchgate.net For example, 3,3-disubstituted oxetanes can be synthesized with hydroxy, amino, and carboxylic acid residues, making them suitable for further chemical modifications. researchgate.netacs.org The ability to generate a variety of substituted oxetanes is crucial for their application in fields like drug discovery, where they can act as metabolically stable bioisosteres for other functional groups. nih.gov

Applications in Materials Science

The distinct properties of the oxetane ring, including its polarity and rigidity, make derivatives of this compound attractive for applications in materials science.

Monomers for Polymer Synthesis (e.g., Ring-Opening Polymerization to Polyethers)

Oxetane derivatives are known to undergo ring-opening polymerization (ROP) to produce polyethers. This process, often initiated by cationic or anionic initiators, leverages the relief of ring strain as the driving force for polymerization. The resulting polyethers can exhibit interesting properties depending on the substituents on the oxetane ring. The presence of the cyano and pyrrolidinyl groups on the monomer can impart specific functionalities and characteristics to the final polymer, such as altered polarity, thermal stability, and adhesive properties. While the direct polymerization of this compound is a specific area for further research, the general principle of ROP of functionalized oxetanes is well-established for creating materials with tailored properties. mdpi.com

Modulators of Material Properties

The incorporation of oxetane-containing molecules into existing materials can significantly alter their physical and chemical properties. For instance, the introduction of the polar oxetane ring can enhance the adhesion, thermal stability, or dielectric constant of a material. In the context of drug discovery, the replacement of a gem-dimethyl group with an oxetane has been shown to modulate metabolic stability. acs.org This principle can be extended to materials science, where the controlled addition of this compound derivatives could be used to fine-tune the performance of polymers, coatings, and other advanced materials.

Development of Novel Catalytic Systems Utilizing Oxetane Scaffolds

The rigid and well-defined three-dimensional structure of the oxetane ring makes it an interesting scaffold for the design of new ligands for catalysis. By attaching catalytically active moieties to the oxetane framework, it is possible to create a specific and controlled steric and electronic environment around a metal center. This can lead to enhancements in catalytic activity, selectivity, and enantioselectivity.

While the direct use of this compound in catalysis is an emerging area, the broader concept of using strained heterocycles as platforms for catalyst development is gaining traction. The pyrrolidinyl group in this particular compound could also play a role in coordinating to a metal center or in directing the stereochemical outcome of a reaction. Further research in this area could lead to the discovery of novel and efficient catalytic systems for a variety of chemical transformations.

Future Directions in Oxetane Research and Chemical Innovation

The field of oxetane chemistry is dynamic and continually evolving, with several exciting future directions promising to expand their utility in chemical innovation and drug discovery.

One of the primary future directions lies in the development of novel synthetic methodologies to access a wider diversity of oxetane-containing building blocks. nih.govrsc.org While methods for the synthesis of 3,3-disubstituted oxetanes have advanced significantly, there is still a need for more efficient and stereoselective routes to access complex substitution patterns. doi.orgacs.org Innovations in catalysis, such as the use of Lewis acids or light-induced Paternò–Büchi reactions, are expected to play a crucial role in this endeavor. beilstein-journals.org The development of new reagents, like the oxetane sulfonyl fluorides for coupling with various nucleophiles, exemplifies the ongoing innovation in this area. nih.gov

Another key area of future research is the deeper exploration of oxetanes as chemical probes and tools for chemical biology. Their unique properties can be harnessed to modulate the physicochemical characteristics of bioactive molecules, such as solubility, lipophilicity (LogD), and metabolic stability. nih.govnih.gov The strategic incorporation of an oxetane can also influence the conformation of a molecule, potentially leading to enhanced target binding and selectivity. nih.gov

Furthermore, the application of oxetanes is expanding beyond traditional medicinal chemistry into fields like materials science, where their properties can be exploited to create novel polymers and energetic materials. doi.org The inherent ring strain of oxetanes can be utilized in ring-opening polymerization to generate unique polymer backbones. acs.org

The table below summarizes key research findings related to the advantageous properties imparted by oxetane incorporation in drug discovery campaigns.

| Property Modified by Oxetane | Observed Effect | Example Context | Citation |

| Metabolic Stability | Significantly improved compared to gem-dimethyl or carbonyl analogues. acs.org | Replacement of metabolically vulnerable methylene (B1212753) sites. acs.org | acs.org |

| Aqueous Solubility | Generally increased due to the polarity of the oxetane ring. nih.gov | Enhancing the solubility of lead compounds in drug discovery. acs.org | nih.govacs.org |

| Lipophilicity (LogD) | Can be fine-tuned; often used to reduce lipophilicity compared to gem-dimethyl groups. nih.gov | Optimizing LogD for better permeability and reduced off-target effects. acs.org | nih.govacs.org |

| Three-Dimensionality | Increases the sp³ character and three-dimensionality of a molecule. nih.gov | Accessing unexplored chemical space and improving binding pocket fit. acs.org | nih.govacs.org |

| Target Potency | Can lead to increased potency through better conformational fit. nih.gov | Optimization of a lead compound led to a 16-fold increase in potency. nih.gov | nih.gov |

| Basicity (pKa) | Tactical placement can reduce the basicity of nearby functional groups. nih.gov | Mitigating issues associated with high basicity in drug candidates. nih.gov | nih.gov |

Future research will likely focus on a more systematic understanding of the structure-property relationships of oxetane-containing compounds. This will involve a combination of computational modeling and experimental studies to predict how the placement and substitution of the oxetane ring will impact a molecule's biological activity and pharmacokinetic profile. As our understanding grows, so too will the rational design and application of this valuable heterocyclic motif in the creation of innovative chemical entities.

Q & A

Q. What synthetic methodologies are reported for synthesizing 3-cyano-3-(pyrrolidin-1-yl)oxetane, and how can reaction conditions be systematically optimized?

Answer: Synthesis of structurally analogous oxetane derivatives (e.g., 3-Oxo-3-pyrrolidin-1-yl-propionitrile) involves nucleophilic substitution or cyclization. A documented protocol uses ethanol, piperidine, and low temperatures (0–5°C, 2 h) . For optimization:

- Catalyst Screening : Replace piperidine with stronger bases (e.g., DBU) to enhance reactivity.

- Temperature Gradients : Test yields at 0°C vs. room temperature vs. reflux.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethanol.

| Method | Conditions | Yield (Analog) | Reference |

|---|---|---|---|

| Cyclization with piperidine | Ethanol, 0–5°C, 2 h | Not reported | |

| Hydrazide condensation | 1,4-Dioxane, reflux, 2 h | 74% (similar) |

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy : Identify cyano (C≡N) stretches near 2200 cm⁻¹ and pyrrolidine C-N vibrations (~1250 cm⁻¹) .

- NMR Analysis : Use - and -NMR to resolve oxetane ring protons (δ 4.0–5.0 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer:

Q. What computational strategies are effective in predicting the reactivity of this compound?

Answer:

Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?

Answer:

- pH Stability Assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .

- Electron-Withdrawing Effects : The cyano group increases electrophilicity, accelerating hydrolysis in acidic conditions.

- Steric Shielding : The pyrrolidine ring may protect the oxetane from nucleophilic attack .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

Answer:

- Slow Addition Techniques : Gradually introduce reagents to control exothermicity.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

- Purification Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

Answer:

Q. What mechanistic insights explain divergent reaction outcomes when modifying the pyrrolidine substituents?

Answer:

- Steric Maps : Use computational tools (e.g., Molecular Operating Environment) to visualize steric hindrance.

- Kinetic Studies : Compare reaction rates via -NMR to identify rate-limiting steps .

- Isotopic Labeling : Trace -labeled pyrrolidine to probe reaction pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.